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Compound of Interest

Compound Name: Folic acid dihydrate

Cat. No.: B1450900 Get Quote

This guide provides an objective spectroscopic comparison of folic acid dihydrate and its

related folate forms, including sodium folate salts. It is intended for researchers, scientists, and

professionals in drug development who utilize spectroscopic techniques for the characterization

and analysis of these essential compounds. The following sections present quantitative data

from UV-Visible, Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance

(NMR) spectroscopy, supported by detailed experimental protocols.

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique for quantifying folates, leveraging the strong

absorbance of their pterin and p-aminobenzoic acid moieties. The absorption profile of folic

acid is highly dependent on pH, which influences the protonation state of the molecule.

Experimental Protocol: UV-Vis Spectroscopy
A typical experimental setup for the UV-Vis analysis of folates involves dissolving the sample in

a suitable buffer solution to control the pH.[1] For instance, a standard stock solution of folic

acid (e.g., 1000 mg/L) can be prepared by dissolving the compound in a small amount of 0.2 M

NaOH and then diluting it with purified water.[2] Working standards are prepared by further

dilution in a specific buffer, such as a phosphate buffer at pH 9.0 or a sodium carbonate

solution.[1][3] Spectra are recorded using a double-beam spectrophotometer, with the

corresponding buffer solution used as a blank for baseline correction.[2][3] Absorbance scans

are typically performed over a wavelength range of 230-600 nm.[3]
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Data Presentation: UV-Vis Absorption Maxima
The following table summarizes the characteristic absorption maxima (λmax) for folic acid and

related folate vitamers.

Compound
Solvent/Buf
fer (pH)

λmax 1
(nm)

λmax 2
(nm)

λmax 3
(nm)

Molar
Absorptivit
y (ε) at
λmax 1 (L
mol⁻¹ cm⁻¹)

Folic Acid

Phosphate

Buffer (~pH

6)

256 283 366 Not Specified

Folic Acid

Phosphate

Buffer (pH

7.2)

282 346 - 27,600[4]

Folic Acid
0.1 M NaOH

(Alkaline)
256 283 365 Not Specified

5-

methyltetrahy

drofolate

(5mTHF)

Phosphate

Buffer (pH

7.2)

290 - - 31,700[4]

5-

formyltetrahy

drofolate

(5fTHF)

Phosphate

Buffer (pH

7.2)

285 - - Not Specified

Note: The absorption maxima for folic acid can vary slightly depending on the specific buffer

and pH used.[3][5][6]

Vibrational Spectroscopy: FTIR and Raman
Vibrational spectroscopy, including both FTIR and Raman techniques, provides detailed

structural information by probing the characteristic vibrational modes of a molecule's functional
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groups. These methods are particularly useful for solid-state characterization and for identifying

changes related to salt formation or hydration state.

Experimental Protocol: FTIR and Raman Spectroscopy
For FTIR analysis of solid samples, the KBr disc method is commonly employed.[7] A small

amount of the sample (e.g., 0.7 mg) is intimately mixed with dry potassium bromide (e.g., 200

mg), and the mixture is pressed into a transparent pellet for analysis.[7] For Raman

spectroscopy, a small amount of the solid sample is placed on a microscope slide and analyzed

directly using a laser source, such as a Nd:YAG laser operating at 1064 nm.[8]

Data Presentation: Key Vibrational Peaks
The tables below summarize key vibrational frequencies for folic acid and its sodium folate

salts, which represent deprotonated forms of the molecule.

Table 2.1: Selected FTIR Peaks (cm⁻¹)

Assignment Folic Acid Interpretation

O-H Stretch ~3450-3400 (broad)
Adsorbed water and hydroxyl

groups[9]

C-H Stretch (CH₂) 2946, 2869
Methylene groups in the

glutamate moiety[9]

C=O Stretch (Pterin &

Glutamic Acid)
1712, 1688, 1662

Carbonyl groups in the

pteridine ring and carboxylic

acid[10]

C=O Stretch ~1694
Carboxylic acid C=O group[9]

[11]

-CONH₂ Bending ~1597 Amide group vibration[11]

Asymmetric COO⁻ Stretch ~1449
Carboxylate group

(deprotonated form)[9]

Symmetric COO⁻ Stretch ~1352-1333
Carboxylate group

(deprotonated form)[9]
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Table 2.2: Selected Raman Peaks (cm⁻¹)

Assignment Folic Acid Interpretation

C=O Stretch (Pterin &

Glutamic Acid)
1718, 1705, 1688, 1662

Carbonyl stretching

vibrations[10]

Pterin Ring Vibrations 1607, 1563, 1530
Vibrational modes of the

pteridine ring system[10]

Note: Spectroscopic data for folic acid and its sodium salts show distinct differences,

particularly in the regions corresponding to the glutamic acid and pterin moieties, reflecting the

influence of the protonation level.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides an atomic-level description of molecular structure and dynamics.

Solid-state ¹³C NMR is effective for characterizing the crystalline and amorphous forms of

folates, while ¹H NMR is used to analyze their structure in solution.

Experimental Protocol: NMR Spectroscopy
For solid-state ¹³C NMR, experiments such as Cross-Polarization Magic Angle Spinning (CP-

MAS) are used to obtain high-resolution spectra of solid powders.[13][14] For solution-state ¹H

NMR, samples are typically dissolved in a suitable deuterated solvent, often with a buffer to

maintain a specific pH (e.g., 20 mM phosphate buffer, pH 7.3).[15] Standard ¹H NMR spectra

are acquired, and 2D experiments like TOCSY and NOESY can be used for complete signal

assignment.[15]

Data Presentation: NMR Chemical Shifts
The following tables present characteristic chemical shifts for folic acid.

Table 3.1: Selected ¹H NMR Chemical Shifts for Folic Acid in Solution
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Proton Assignment Chemical Shift (ppm) Moiety

H7 ~8.68 Pteridine Ring[16]

H12, H13 ~7.72 p-Aminobenzoic Acid[16]

H15, H16 ~6.88 p-Aminobenzoic Acid[16]

H19 (α-CH) Not Specified Glutamic Acid

H20, H21 (β, γ-CH₂) Not Specified Glutamic Acid

Note: The exact chemical shifts can be influenced by concentration and pH.[15]

Table 3.2: Selected Solid-State ¹³C NMR Peak Assignments for Folic Acid

Carbon Assignment Interpretation

C2, C8a
Peaks are often close and require advanced

techniques for definitive assignment.[13]

C9, C19, C21, C22
Exhibit comparatively low Chemical Shift

Anisotropy (CSA) parameters.[13][14]

Heteroaromatic & Aromatic Carbons Generally show larger CSA parameters.[13][14]

Note: A full assignment of the ¹³C NMR spectrum of solid folic acid has been achieved with the

support of DFT calculations.[12][13]

Visualized Workflows and Relationships
To clarify the processes and connections discussed, the following diagrams illustrate a general

experimental workflow and the chemical relationships between different folate forms.
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Caption: General workflow for spectroscopic analysis of folates.
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Caption: Chemical relationships between folic acid and related folates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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